2-Chloro-2-methylpropyl thiocyanate
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Overview
Description
2-Chloro-2-methylpropyl thiocyanate is an organic compound that belongs to the class of alkyl thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to a 2-chloro-2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-methylpropyl thiocyanate typically involves the reaction of 2-chloro-2-methylpropyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction proceeds via a nucleophilic substitution mechanism, where the thiocyanate ion replaces the chloride ion. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Acetone or other suitable organic solvents.
Reagents: 2-Chloro-2-methylpropyl chloride and potassium thiocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the reagents. The use of automated systems can help in maintaining optimal reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylpropyl thiocyanate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiocyanates.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amines or thiols.
Scientific Research Applications
2-Chloro-2-methylpropyl thiocyanate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2-methylpropyl thiocyanate involves its reactivity towards nucleophiles and electrophiles. The thiocyanate group can participate in various chemical reactions, leading to the formation of new chemical bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropyl chloride: A precursor in the synthesis of 2-Chloro-2-methylpropyl thiocyanate.
2-Chloro-2-methylpropyl bromide: Similar in structure but with a bromide group instead of a chloride group.
2-Methylpropyl thiocyanate: Lacks the chloro substituent.
Uniqueness
This compound is unique due to the presence of both a chloro and a thiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Properties
CAS No. |
106119-18-0 |
---|---|
Molecular Formula |
C5H8ClNS |
Molecular Weight |
149.64 g/mol |
IUPAC Name |
(2-chloro-2-methylpropyl) thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c1-5(2,6)3-8-4-7/h3H2,1-2H3 |
InChI Key |
GQXDADHTKYPLAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSC#N)Cl |
Origin of Product |
United States |
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